molecular formula C7H4Br2ClNO2 B127298 2-Amino-3,5-dibromo-6-chlorobenzoic acid CAS No. 143769-25-9

2-Amino-3,5-dibromo-6-chlorobenzoic acid

Cat. No.: B127298
CAS No.: 143769-25-9
M. Wt: 329.37 g/mol
InChI Key: YCVONUPUCAHKJM-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoic Acid Derivatives: Structural Diversity and Research Significance

Halogenated benzoic acid derivatives are a class of organic compounds characterized by a benzoic acid core with one or more hydrogen atoms on the benzene (B151609) ring replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This structural motif gives rise to immense diversity, with variations in the type, number, and position of the halogen substituents significantly influencing the molecule's physicochemical properties. banglajol.inforsc.org

The research significance of these derivatives is extensive and spans multiple disciplines. The inclusion of halogens can enhance metabolic stability and optimize pharmacological parameters like lipophilicity and permeability in drug candidates. nih.gov Consequently, halogenated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. banglajol.info For instance, the introduction of a fluorine atom can enhance a compound's chemical stability and biological activity. banglajol.info Furthermore, these compounds are valuable precursors in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures. rsc.org The specific pattern of halogenation is critical; even positional isomers can exhibit vastly different biological activities. nih.gov The study of these molecules also extends to environmental science, where the biodegradation of halogenated benzoic acids is a topic of interest. nih.gov

Unique Structural Features and Potential Reactivity of 2-Amino-3,5-dibromo-6-chlorobenzoic Acid

This compound is a highly substituted aromatic compound with a distinct arrangement of functional groups that imparts unique characteristics. Its structure features a sterically crowded environment around the carboxylic acid and amino groups, created by the presence of two bromine atoms and a chlorine atom at adjacent positions. This polyhalogenation significantly increases the molecule's molecular weight and is expected to influence its solubility, crystal packing, and interaction with biological targets.

The electronic properties of the molecule are governed by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing carboxylic acid (-COOH) and halogen (-Br, -Cl) substituents. This complex electronic environment can modulate the acidity of the carboxylic acid and the basicity of the amino group, as well as influence the reactivity of the aromatic ring. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the carbon-halogen bonds—suggests a versatile potential for chemical modification. The amino and carboxylic acid groups are available for reactions such as amidation and esterification, while the halogen atoms could potentially participate in nucleophilic substitution or metal-catalyzed cross-coupling reactions, providing pathways to novel derivatives.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 143769-25-9 chemicalbook.com
Molecular Formula C7H4Br2ClNO2
Molecular Weight 329.37 g/mol

Current Gaps and Future Directions in the Academic Study of Polyhalogenated Aminobenzoic Acids

While aminobenzoic acids and their simpler halogenated derivatives have been extensively studied and utilized, complex polyhalogenated aminobenzoic acids remain a less explored chemical space. nih.govmdpi.com Current research often focuses on mono- or di-halogenated analogs, leaving a significant gap in the understanding of how heavy, dense, and varied halogen substitution patterns affect molecular behavior.

A key gap is the systematic exploration of synthetic methodologies to access these complex structures. While methods for halogenating anilines and benzoic acids exist, achieving precise regioselectivity in polysubstituted systems remains a challenge. rsc.org There is a need for developing robust and efficient synthetic routes to build a library of these compounds for further study.

Furthermore, the structure-property relationships in this class are not well-defined. There is a lack of comprehensive data on how the interplay of multiple different halogens and an amino group on a benzoic acid scaffold influences properties such as crystal structure, electronic characteristics, and biological activity. Future research should focus on systematic studies to correlate these structural features with functional outcomes. The development of sustainable, bioproduction methods for aminobenzoic acid derivatives is also an emerging area of interest, though it is currently focused on simpler parent compounds. mdpi.comresearchgate.net A deeper understanding of the fundamental chemistry of polyhalogenated aminobenzoic acids could pave the way for their application in materials science, coordination chemistry, and medicinal chemistry.

Scope and Objectives of the Proposed Academic Investigation

The proposed academic investigation will center exclusively on this compound as a representative of complex polyhalogenated aminobenzoic acids. The primary goal is to characterize its fundamental chemical reactivity and explore its potential as a scaffold for novel derivatives.

Objectives:

Verification of Physicochemical Properties: To independently verify the physical properties of this compound, including its solubility in various organic solvents and its detailed spectroscopic (NMR, IR, MS) characterization.

Mapping Chemical Reactivity: To systematically investigate the reactivity of the compound's key functional groups. This includes:

Derivatization of the carboxylic acid group via esterification reactions.

Derivatization of the amino group through acylation and Schiff base formation.

Exploration of the potential for the halogen substituents to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Structural Analysis of Derivatives: To perform full structural elucidation of all newly synthesized derivatives using modern spectroscopic techniques. Where suitable crystals can be obtained, X-ray crystallography will be employed to unequivocally determine the molecular structure and study the effects of derivatization on the molecular geometry and intermolecular interactions.

This investigation will provide foundational knowledge on the chemistry of this compound, contributing to a better understanding of this understudied class of compounds and establishing a basis for future explorations into their potential applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzoic acid
2-Amino-3-chlorobenzoic acid
3-Chloroanthranilic acid
2-Amino-5-chlorobenzoic acid
3,5-Dichloroanthranilic acid
2-bromobenzoic acid
N-phenyl-4-fluoroanthranilic acid
N-phenyl-5-bromoanthranilic acid
N-phenyl-4-chloroanthranilic acid
2-bromo-4-fluorobenzoic acid
2,5-dibromobenzoic acid
2-bromo-4-chlorobenzoic acid
Aniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dibromo-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVONUPUCAHKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370664
Record name 2-amino-3,5-dibromo-6-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143769-25-9
Record name 2-amino-3,5-dibromo-6-chlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3,5-dibromobenzoic acid
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Advanced Spectroscopic and Structural Characterization of 2 Amino 3,5 Dibromo 6 Chlorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-Amino-3,5-dibromo-6-chlorobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the single aromatic proton. This proton, located at the C4 position, would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing halogen atoms and the electron-donating amino group. It is anticipated to resonate downfield, likely in the range of 7.5-8.5 ppm. The protons of the amino (NH₂) and carboxylic acid (COOH) groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The NH₂ protons are typically observed between 4 and 6 ppm, while the carboxylic acid proton is significantly deshielded, appearing downfield, often above 10 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the amino group (C2) would be shielded, while the carbons attached to the halogens (C3, C5, and C6) and the carboxylic acid group (C1) would be deshielded. The carbon atom C4, bonded to the lone aromatic proton, would have a chemical shift influenced by the cumulative effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH>10 (broad s)165-175
C1-(quaternary)
C2-NH₂4-6 (broad s)(quaternary)
C3-Br-(quaternary)
C4-H7.5-8.5 (s)(methine)
C5-Br-(quaternary)
C6-Cl-(quaternary)

Note: These are predicted values based on analogous structures and are subject to experimental verification. s = singlet.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

To definitively confirm the structure of this compound, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in terms of the aromatic region, as there is only one aromatic proton. However, it could be used to confirm the absence of proton-proton couplings for the aromatic signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the aromatic proton at C4 and the C4 carbon atom, allowing for the direct assignment of the C4 chemical shift in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range correlations between protons and carbons. The aromatic proton at C4 would show correlations to the quaternary carbons C2, C3, C5, and C6, providing definitive evidence for the substitution pattern. For instance, a correlation between the C4-H proton and the carbons bearing the bromine atoms (C3 and C5) and the carbon with the chlorine atom (C6) would confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. For this molecule, a NOESY experiment could show a spatial relationship between the amino protons and the aromatic proton at C4, providing further conformational information.

Solid-State NMR Investigations for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy would be a valuable technique for studying the polymorphic and crystalline forms of this compound. Unlike solution-state NMR, which provides information on the averaged molecular structure, ssNMR can provide insights into the specific arrangement of molecules in the solid state. This technique can be used to identify different polymorphs, which may exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Identification and Assignment of Characteristic Vibrational Modes of Functional Groups

The IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the various functional groups.

-NH₂ Group: The amino group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600-1650 cm⁻¹.

-COOH Group: The carboxylic acid group would be characterized by a broad O-H stretching band from 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C=O (carbonyl) stretching vibration would be a strong, sharp band around 1680-1720 cm⁻¹. C-O stretching and O-H bending vibrations would also be present at lower frequencies.

Aromatic Ring: C-H stretching vibrations of the aromatic proton would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.

C-X (Halogen) Bonds: The C-Br and C-Cl stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR and Raman Vibrational Modes

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch (asymmetric)3400-3500
N-H Stretch (symmetric)3300-3400
N-H Bend1600-1650
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)
C=O Stretch1680-1720
C-O Stretch1210-1320
O-H Bend920-960
Aromatic RingC-H Stretch>3000
C=C Stretch1400-1600
Halogen BondsC-Br Stretch500-600
C-Cl Stretch600-800

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, this compound is expected to form strong intermolecular hydrogen bonds involving the carboxylic acid and amino groups. The broadness of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. The position and shape of the N-H stretching bands can also provide information about the involvement of the amino group in hydrogen bonding. By comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be inferred. Shifts in the C=O stretching frequency can also indicate the nature of the hydrogen bonding interactions with the carbonyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds. In the case of this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural stability and decomposition pathways through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₇H₅Br₂ClNO₂, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculation is crucial for confirming the molecular formula of a synthesized sample. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which further aids in the confirmation of the compound's identity. The two bromine atoms, in particular, will produce a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.

Table 1: Theoretical Isotopic Mass Calculation for C₇H₅Br₂ClNO₂

Element Quantity Most Abundant Isotope Mass (Da) Total Mass (Da)
Carbon 7 12.000000 84.000000
Hydrogen 5 1.007825 5.039125
Bromine 2 78.918338 157.836676
Chlorine 1 34.968853 34.968853
Nitrogen 1 14.003074 14.003074
Oxygen 2 15.994915 31.989830
Total Theoretical Monoisotopic Mass 327.837558

Note: This table presents a theoretical calculation. Experimental HRMS data is required for confirmation.

Interpretation of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would be expected to undergo several characteristic fragmentation steps. A primary and highly probable fragmentation is the loss of the carboxylic acid group as carbon dioxide (CO₂) and water (H₂O), or the neutral loss of the entire COOH radical.

Common fragmentation pathways for aminobenzoic acids include:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Loss of water: Elimination of H₂O (18 Da).

Loss of formic acid: A combined loss of HCOOH (46 Da).

Cleavage of C-Br and C-Cl bonds: Leading to fragments showing the loss of bromine or chlorine radicals.

The fragmentation of the aromatic ring itself is also possible under higher energy conditions. The presence of multiple halogen atoms would significantly influence the relative abundance and m/z values of the resulting fragments.

Table 2: Predicted Fragmentation Products in MS/MS for this compound

Precursor Ion [M+H]⁺ (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
328.84538 H₂O 310.83482 Ionized dehydrate
328.84538 COOH 283.88338 Ionized 2,4-dibromo-3-chloroaniline
328.84538 Br 249.92704 Ionized 2-amino-5-bromo-6-chlorobenzoic acid
283.88338 Br 204.96504 Ionized 2-amino-6-chloroaniline

Note: This table is based on theoretical fragmentation pathways. Experimental verification is necessary.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and chromophoric properties of a molecule. Ultraviolet-visible (UV-Vis) absorption and fluorescence emission studies can reveal details about electronic transitions and how they are influenced by the molecular environment.

Investigation of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the substituted benzene ring. The aromatic ring itself is a chromophore, and the presence of the amino (-NH₂) and carboxyl (-COOH) groups, along with the halogen substituents, modifies its absorption properties. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The expected electronic transitions are primarily π → π* and n → π* transitions. biosynth.comnih.gov The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the carboxyl group or the nitrogen of the amino group) to an antibonding π* orbital.

While specific experimental data for this compound is not widely published, data for the related compound 2-amino-3-chlorobenzoic acid shows absorbance peaks at 361 nm, 270 nm, and 220 nm. mdpi.comdocbrown.info It is anticipated that the additional bromine substituents in the target molecule would further shift these absorption bands. Fluorescence spectroscopy would provide complementary information on the de-excitation pathways of the excited electronic states, although halogenated compounds often exhibit quenched fluorescence due to the heavy-atom effect.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands when the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

For a molecule like this compound, which possesses both electron-donating (amino) and electron-withdrawing (carboxyl, halogens) groups, a change in solvent polarity is expected to induce noticeable solvatochromic shifts. In polar solvents, the excited state, which may have a larger dipole moment than the ground state, could be stabilized, leading to a red shift (bathochromism) in the absorption spectrum. Conversely, if the ground state is more stabilized by polar solvents, a blue shift (hypsochromism) may be observed. A detailed study involving a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 2-amino-3-bromobenzoic acid, has been determined. researchgate.net This analog crystallizes in the monoclinic crystal system with the space group P12(1)/n1. researchgate.net Its structure reveals details about the planarity of the molecule and the hydrogen bonding network established by the amino and carboxyl groups. researchgate.net

An analysis of this compound would be expected to provide similar fundamental data. The steric hindrance caused by the bulky bromine and chlorine atoms adjacent to the amino and carboxyl groups would likely influence the crystal packing and intermolecular interactions.

Table 3: Crystallographic Data for the Analogous Compound 2-Amino-3-bromobenzoic acid

Parameter Value
Chemical Formula C₇H₆BrNO₂
Crystal System Monoclinic
Space Group P12(1)/n1
a (Å) 12.0600(6)
b (Å) 3.9089(2)
c (Å) 15.9816(7)
β (°) 90.836(4)
Volume (ų) 753.3

Data obtained for the related compound 2-amino-3-bromobenzoic acid at 173 K. researchgate.net

A future single-crystal X-ray diffraction study on this compound would be invaluable for a complete structural characterization and for understanding its solid-state properties.

In-depth Scientific Analysis of this compound Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the detailed structural and surface analysis of the chemical compound this compound. Despite its availability from chemical suppliers, in-depth research pertaining to its advanced spectroscopic and structural characterization, as specified in the requested outline, is not present in published studies.

Consequently, providing a scientifically accurate and detailed article that strictly adheres to the requested sections on crystal structure, supramolecular interactions, polymorphism, and advanced microscopy is not possible at this time. The necessary experimental data for bond lengths, bond angles, crystal packing motifs, potential polymorphic forms, and nanoscale surface features of this compound has not been publicly documented.

While extensive research exists on the characterization of analogous halogenated aminobenzoic acids, the explicit instructions to focus solely on this compound preclude the use of data from these related compounds. The generation of the requested article would require specific crystallographic and microscopic data that is currently unavailable in the reviewed scientific domain.

Chemical Reactivity and Mechanistic Studies of 2 Amino 3,5 Dibromo 6 Chlorobenzoic Acid

Reaction Kinetics and Thermodynamics of Functional Group Transformations

Detailed experimental data on the reaction kinetics and thermodynamics for functional group transformations of 2-amino-3,5-dibromo-6-chlorobenzoic acid are not extensively available in publicly accessible literature. However, a qualitative understanding can be derived from the known reactivity of related aminobenzoic acids and halogenated aromatic compounds.

Specific rate constants and rate laws for reactions involving this compound have not been widely reported. For reactions involving the amino group, such as acylation or arylsulfonation, the rate would likely follow second-order kinetics, being first order in both the aminobenzoic acid and the acylating/sulfonylating agent. The rate of such reactions would be influenced by the nucleophilicity of the amino group, which is in turn modulated by the electronic effects of the other ring substituents.

The electron-withdrawing nature of the carboxyl group and the halogens would decrease the nucleophilicity of the amino group compared to aniline, thus leading to a slower reaction rate. Conversely, the amino group's electron-donating resonance effect would make it more reactive than an amino group on a ring with only electron-withdrawing groups.

Reaction Type Expected Rate Law Factors Influencing Rate
Acylation of amino groupRate = k[Substrate][Acylating Agent]Nucleophilicity of the amino group, electrophilicity of the acylating agent, solvent polarity, steric hindrance.
Esterification of carboxyl groupRate = k[Substrate][Alcohol][Acid Catalyst]Steric hindrance around the carboxyl group, concentration of catalyst, temperature.
Oxidation of amino groupComplex, dependent on oxidantOxidant strength, pH, presence of catalysts.

Without experimental rate data at different temperatures, the activation parameters (Activation Energy - Ea, Enthalpy of Activation - ΔH‡, Entropy of Activation - ΔS‡, and Gibbs Free Energy of Activation - ΔG‡) for reactions of this compound cannot be quantitatively determined.

However, it can be inferred that reactions involving significant bond breaking and formation, such as aromatic substitution, would have a considerable activation energy. The entropy of activation would depend on the degree of order in the transition state. For instance, a bimolecular reaction would be expected to have a negative ΔS‡ due to the loss of translational and rotational freedom when two molecules combine to form the transition state.

Activation Parameter Qualitative Expectation for a Bimolecular Reaction Influencing Factors
EaModerately highBond energies of reactants, stability of the transition state.
ΔH‡PositiveRelated to Ea, reflects the heat required to reach the transition state.
ΔS‡NegativeLoss of degrees of freedom in the transition state.
ΔG‡PositiveOverall free energy barrier to the reaction.

This table provides a qualitative estimation of activation parameters for a typical bimolecular reaction of this compound based on theoretical principles.

The thermodynamic stability of products derived from this compound and the corresponding equilibrium constants for their formation are not well-documented. The stability of any product would depend on the nature of the transformation. For example, in an esterification reaction, the position of the equilibrium would be governed by the relative stabilities of the carboxylic acid and the resulting ester, as well as the removal of water.

The Gibbs free energy of formation for halogenated benzoates can be estimated, and these values indicate that the stability is influenced by the type and position of the halogen substituents. Generally, the formation of more stable, lower-energy products is thermodynamically favored. nih.gov

Investigation of Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly substituted, which significantly impacts its susceptibility to further aromatic substitution reactions.

The directing effects of the existing substituents on the aromatic ring determine the regioselectivity of any potential electrophilic aromatic substitution. The amino group is a powerful activating group and an ortho-, para-director. libretexts.org The carboxyl group is a deactivating group and a meta-director. Halogens are deactivating but ortho-, para-directing. libretexts.org

In this compound, the only available position for substitution is C4. The directing effects of the substituents would be as follows:

-NH2 group (at C2): Directs ortho and para. The para position (C5) is blocked. The ortho position (C3) is blocked. It strongly activates the ring.

-COOH group (at C1): Directs meta. The meta positions (C3 and C5) are blocked. It deactivates the ring.

-Br group (at C3): Directs ortho and para. The ortho positions (C2 and C4) are available (C2 is blocked by -NH2). The para position (C6) is blocked. It deactivates the ring.

-Br group (at C5): Directs ortho and para. The ortho positions (C4 and C6) are available (C6 is blocked by -Cl). The para position (C2) is blocked. It deactivates the ring.

-Cl group (at C6): Directs ortho and para. The ortho position (C5) is blocked. The para position (C3) is blocked. It deactivates the ring.

Considering these directing effects, the most likely position for an electrophilic attack is C4. The amino group strongly activates this position (ortho to it), and two bromine atoms also direct to this position (ortho to C3-Br and ortho to C5-Br). Despite the deactivating effects of the halogens and the carboxyl group, the powerful activating effect of the amino group would likely make substitution at C4 possible under suitable conditions. However, significant steric hindrance from the adjacent bromine and chlorine atoms could impede the reaction. The larger atomic radius of bromine compared to chlorine increases steric hindrance but also enhances polarizability, which can favor electrophilic substitution.

Substituent Position Electronic Effect Directing Effect
-NH22ActivatingOrtho, Para
-COOH1DeactivatingMeta
-Br3DeactivatingOrtho, Para
-Br5DeactivatingOrtho, Para
-Cl6DeactivatingOrtho, Para

This table summarizes the electronic and directing effects of the substituents on the benzene ring.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of multiple electron-withdrawing halogen atoms. wikipedia.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (a halogen). wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the carboxyl group and the halogens themselves act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the first step (nucleophilic attack) being rate-determining. The high electronegativity of fluorine polarizes the carbon atom, making it more susceptible to attack. youtube.com

Potential sites for nucleophilic attack are the carbons bearing the halogen atoms (C3, C5, and C6). The chlorine atom at C6 is ortho to the deactivating carboxyl group and para to the C3 bromine, which could facilitate nucleophilic attack at this position. Similarly, the bromine at C5 is ortho to the C6 chlorine and para to the carboxyl group. The bromine at C3 is ortho to both the amino and carboxyl groups. The amino group, being electron-donating, would disfavor nucleophilic attack at positions ortho and para to it.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the halogen and amino substituents on the aromatic ring.

Esterification, Amidation, and Carboxylic Acid Activation Strategies

Esterification: The esterification of aminobenzoic acids can be achieved through several methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. For instance, the esterification of p-aminobenzoic acid with ethanol (B145695) is a well-established method to produce benzocaine. chemicalbook.com Another effective method for the synthesis of amino acid methyl esters utilizes trimethylchlorosilane in methanol (B129727) at room temperature, which offers mild reaction conditions and good to excellent yields. nih.gov A patent for the preparation of 2-amino-3-chlorobenzoic methyl ester describes a process involving the reaction with a methylating reagent in an organic solvent, followed by cooling and stirring to achieve a high yield and purity. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid. Lewis acid catalysts have been shown to be effective for the direct amidation of unprotected amino acids. nih.gov One method for the amidation of α-amino acids utilizes dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole, which activates the carboxy group and protects the α-amino group simultaneously, leading to good yields without racemization. organic-chemistry.org

Carboxylic Acid Activation Strategies: To facilitate esterification and amidation, the carboxylic acid moiety can be activated by converting it into a more reactive derivative, such as an acyl chloride or an anhydride. For example, the reaction of a carboxylic acid with thionyl chloride can produce the corresponding acyl chloride, which readily reacts with alcohols or amines to form esters or amides, respectively.

Table 1: Examples of Esterification and Amidation Reactions of Aminobenzoic Acids

Reaction Type Reactants Reagents/Conditions Product Reference(s)
Esterification p-Aminobenzoic acid, Ethanol Strong acid catalyst Benzocaine chemicalbook.com
Esterification Amino acid, Methanol Trimethylchlorosilane, Room temperature Amino acid methyl ester hydrochloride nih.gov
Amidation Unprotected amino acid, Amine Lewis acid catalyst α-amino amide nih.gov
Amidation α-Amino acid, Amine Dichloro(methyl)(3,3,3-trifluoropropyl)silane, Imidazole Amino acid amide organic-chemistry.org

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures. However, the presence of certain substituents can facilitate this reaction.

Thermal Decarboxylation: The thermal decarboxylation of halogenated aromatic carboxylic acids can be achieved by heating the compound in water at temperatures ranging from 80-180°C. The presence of another acid can also promote decarboxylation at temperatures above 80°C. mdpi.com

Copper-Catalyzed Decarboxylation: Copper catalysts have been shown to be effective in the decarboxylation of aromatic carboxylic acids, particularly those with electron-withdrawing groups. researchgate.net Copper(I) oxide in the presence of ligands like 1,10-phenanthroline (B135089) can catalyze the protodecarboxylation of aromatic carboxylic acids. researchgate.net The mechanism is believed to involve the formation of an aryl-copper intermediate. More recent studies have shown that copper-catalyzed decarboxylation can proceed at significantly lower temperatures (around 100°C) when aliphatic amines like tetramethylethylenediamine (TMEDA) are used as ligands. future4200.com This is attributed to the enhanced electron-donating ability of aliphatic amines, which facilitates the formation of the aryl-copper intermediate. future4200.com Another innovative approach involves a photoinduced copper ligand-to-metal charge transfer (LMCT) to enable radical decarboxylation at temperatures as low as 35°C. nih.gov

It is important to note that for some polyhalogenated aromatic acids, decarboxylation can be accompanied by halogenation, a reaction known as halodecarboxylation. acs.org

Reactivity of the Amino Group

The amino group of this compound is a versatile functional group that can undergo a range of reactions, including acylation, alkylation, salt formation, and diazotization.

Acylation, Alkylation, and Salt Formation Reactions

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid byproduct. The acylation of the amino group can serve as a protective strategy in multi-step syntheses.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, the direct alkylation of primary aromatic amines with alkyl halides can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific methods and reagents are often employed. nih.gov

Salt Formation: As a basic functional group, the amino group can react with acids to form ammonium (B1175870) salts. This property is often utilized in the purification and handling of amino-containing compounds. The formation of co-crystals or salts with other acids can also be used to modify the physicochemical properties of the compound.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0-5°C). masterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often a halide or cyanide, using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for introducing a range of functional groups onto the aromatic ring that might be difficult to introduce by other means. For example, treatment of the diazonium salt with CuCl, CuBr, or CuCN would be expected to yield the corresponding chloro, bromo, or cyano derivative, respectively. wikipedia.org The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It has been shown that aminobenzoic acids can be converted to their corresponding cyano- or chloro-derivatives via Sandmeyer reactions under mild, aqueous conditions. scirp.org

Halogen-Specific Reactivity and Cross-Coupling Chemistry

The presence of two bromine atoms and one chlorine atom on the aromatic ring of this compound opens up a wide array of possibilities for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the different halogens is a key factor in determining the outcome of these reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf >> Cl > F. This trend is related to the bond strength of the carbon-halogen bond. Therefore, in this compound, the bromine atoms are expected to be more reactive than the chlorine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Given the higher reactivity of the C-Br bonds, it is anticipated that this compound would undergo selective Suzuki-Miyaura coupling at the bromine positions before the chlorine position. The regioselectivity between the two bromine atoms at positions 3 and 5 would be influenced by the steric and electronic environment created by the adjacent amino and chloro groups. For some polyhalogenated systems, regioselective Suzuki couplings have been achieved by carefully controlling the reaction conditions. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction pairs an organohalide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki coupling, the bromine atoms of this compound would be the preferred sites for Sonogashira coupling. A related compound, 2-amino-6-bromo-3-chlorobenzoic acid, has been shown to undergo palladium-catalyzed Sonogashira coupling. For polyhalogenated pyridines, regioselective Sonogashira couplings have also been reported. rsc.org

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Again, the C-Br bonds would be expected to be more reactive in the Heck reaction compared to the C-Cl bond. The Heck reaction is a versatile tool for the formation of substituted alkenes. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Expected Reactivity Order Reference(s)
Suzuki-Miyaura Organohalide + Organoboron Pd catalyst, Base C-Br > C-Cl researchgate.netnih.gov
Sonogashira Organohalide + Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-Br > C-Cl wikipedia.orgrsc.org
Heck Unsaturated Halide + Alkene Pd catalyst, Base C-Br > C-Cl wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a polyhalogenated substrate like this compound, the primary challenge and opportunity lies in achieving site-selectivity. The outcome of these reactions is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl for oxidative addition to a Palladium(0) catalyst. libretexts.orgresearchgate.net Consequently, the C-Br bonds in the title compound are expected to be significantly more reactive than the C-Cl bond.

The regioselectivity between the two C-Br bonds at the C3 and C5 positions is influenced by a combination of steric and electronic factors. thieme-connect.de The C3-Br bond is ortho to the electron-donating amino group and the electron-withdrawing carboxylic acid group, while the C5-Br bond is para to the amino group and meta to the carboxylic acid. The steric hindrance around the C6-Cl bond, being ortho to the bulky carboxylic acid group, makes it the least likely site for initial reaction. acs.org

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron reagent. It is anticipated that the reaction would proceed selectively at one of the C-Br positions under carefully controlled conditions (e.g., using a specific palladium catalyst/ligand system and stoichiometric amounts of the boronic acid). rsc.orgnih.gov Achieving di-substitution at both C-Br positions would likely require more forcing conditions. nih.gov

Sonogashira Reaction: The coupling of terminal alkynes with aryl halides is also expected to show preference for the C-Br positions over the C-Cl position. organic-chemistry.org Studies on similar polyhalogenated systems, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that sequential, selective alkynylation is feasible by tuning reaction conditions, allowing for the controlled synthesis of mono- and di-alkynylated products. rsc.org The steric and electronic properties of the phosphine (B1218219) ligands and the acetylene (B1199291) substrate play a crucial role in determining the reaction's efficiency and selectivity. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between the aryl halide and an amine. wikipedia.orglibretexts.org The development of specialized bidentate and sterically hindered phosphine ligands has enabled the amination of even less reactive aryl chlorides. wikipedia.orgrsc.org However, in a competitive system like this compound, the initial amination would overwhelmingly favor one of the C-Br sites. Selective mono-amination of primary amines is possible, and coupling with ammonia (B1221849) equivalents can be used to install a primary aniline. wikipedia.orgorganic-chemistry.org

Table 1: Predicted Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
ReactionPrimary Reactive Site(s)Secondary Reactive SiteLeast Reactive SiteKey Considerations
Suzuki-Miyaura CouplingC3-Br, C5-BrC3-Br or C5-Br (for di-substitution)C6-ClLigand choice and stoichiometry control mono- vs. di-arylation. libretexts.orgnih.gov
Sonogashira CouplingC3-Br, C5-BrC3-Br or C5-Br (for di-substitution)C6-ClRequires a copper(I) co-catalyst; reaction conditions can be optimized for sequential couplings. organic-chemistry.orgrsc.org
Buchwald-Hartwig AminationC3-Br, C5-BrC3-Br or C5-Br (for di-substitution)C6-ClChoice of ligand is critical; sterically hindered ligands can facilitate challenging couplings. rsc.orgorganic-chemistry.org

Selective Reductive Dehalogenation Strategies

Reductive dehalogenation allows for the selective removal of halogen substituents, replacing them with hydrogen. This strategy is valuable for simplifying complex molecules or for using halogens as temporary blocking groups during synthesis. The selectivity of this process is typically dependent on the carbon-halogen bond dissociation energy, with weaker bonds being cleaved more readily.

For this compound, the C-Br bonds are weaker than the C-Cl bond. Therefore, selective debromination in the presence of the chloro substituent is highly feasible. The most common method for this transformation is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) under neutral conditions would be expected to reduce the one or both C-Br bonds while leaving the C-Cl bond intact. organic-chemistry.orgresearchwithrutgers.com Achieving selective mono-debromination would require careful control over reaction time, temperature, and catalyst loading. More vigorous conditions would be required to cleave the stronger C-Cl bond.

Alternative methods for reductive dehalogenation include the use of reactive metals like sodium or calcium in a lower alcohol, or photoelectrochemical strategies, though these are often less selective or require more specialized setups. google.comrsc.org

Table 2: Potential Strategies for Selective Reductive Dehalogenation
MethodTypical ReagentsExpected Product(s)Selectivity Principle
Catalytic Hydrogenation (Mild)H₂, Pd/C, in Ethanol/Methanol2-Amino-3-bromo-6-chlorobenzoic acid and/or 2-Amino-5-bromo-6-chlorobenzoic acid and/or 2-Amino-6-chlorobenzoic acidC-Br bonds are reduced preferentially over the C-Cl bond. organic-chemistry.orgresearchwithrutgers.com
Catalytic Hydrogenation (Forced)H₂ (high pressure), Pd/C, elevated temperature2-Aminobenzoic acid (Anthranilic acid)All C-X bonds are reduced.
Metal ReductionNa or Ca in lower alcohol (e.g., Methanol)Mixture of partially and fully dehalogenated products.Reductive cleavage of C-X bonds by solvated electrons. google.com

Elucidation of Reaction Mechanisms and Identification of Reactive Intermediates

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively and share a common catalytic cycle. nih.gov Understanding this cycle is key to predicting the reactivity of this compound and identifying the crucial intermediates involved. The general mechanism consists of three main steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into a carbon-halogen bond of the substrate. This is typically the rate-determining and selectivity-determining step. nih.govresearchgate.net For the title compound, this would lead to the formation of a square planar arylpalladium(II) halide intermediate. Given the higher reactivity of C-Br bonds, the initial intermediates formed would be (L)₂Pd(Ar)(Br), where Ar represents the 2-amino-5-bromo-6-chloro-3-benzoic acid moiety (from C3 insertion) or the 2-amino-3-bromo-6-chloro-5-benzoic acid moiety (from C5 insertion).

Transmetalation/Amine Coordination :

In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center, displacing the halide, after activation by a base. libretexts.org

In the Sonogashira reaction, a copper(I) acetylide, formed in situ, undergoes transmetalation with the arylpalladium(II) complex. organic-chemistry.org

In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium amido complex. libretexts.org

Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mit.edu

The key reactive intermediates in these transformations are the arylpalladium(II) complexes formed after oxidative addition. The stability and subsequent reactivity of these intermediates are heavily influenced by the nature of the supporting ligands (L) on the palladium, which can control reaction rates and selectivity. nih.gov

Transition State Analysis and Energy Profiles

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides detailed insight into reaction pathways by calculating the energy of reactants, intermediates, transition states, and products. nih.gov While specific energy profiles for reactions involving this compound are not documented in the literature, the energy profiles for analogous cross-coupling reactions are well-established.

The highest energy barrier in the catalytic cycle, corresponding to the highest energy transition state, is generally associated with the initial oxidative addition step. researchgate.net Therefore, the selectivity between the C3-Br, C5-Br, and C6-Cl positions is determined by the relative activation energies required for the Pd(0) catalyst to insert into each bond.

A hypothetical energy profile for a Suzuki coupling would show the initial energy of the reactants (the benzoic acid derivative, boronic acid, and Pd(0) catalyst). The profile would then rise to the transition state energy for oxidative addition, followed by a dip to the energy of the arylpalladium(II) intermediate. The subsequent steps of transmetalation and reductive elimination would have their own transition states and intermediates, ultimately leading to the final, lower-energy products. The difference in the activation energy for oxidative addition at a C-Br bond versus a C-Cl bond would be significant, explaining the observed selectivity. The subtle electronic and steric differences between the C3-Br and C5-Br positions would result in smaller, but potentially significant, differences in their respective transition state energies, which could be exploited to achieve regioselectivity.

Probing Reaction Pathways using Isotopic Labeling

Isotopic labeling is a powerful experimental technique used to trace the movement of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This is often accomplished by replacing an atom (e.g., ¹²C, ¹H, ¹⁴N) with a heavier, stable isotope (e.g., ¹³C, ²H/D, ¹⁵N) and tracking its position in the products using techniques like Mass Spectrometry or NMR spectroscopy. researchgate.net

One of the primary applications of isotopic labeling is the determination of the kinetic isotope effect (KIE). nih.gov By measuring the reaction rates for a normal substrate versus one labeled at a specific position, one can determine if the bond to that labeled atom is broken during the rate-determining step.

For this compound, several isotopic labeling experiments could be envisioned to clarify its reaction pathways:

Competitive KIE for C-Br vs C-Cl Cleavage : A reaction with an equimolar mixture of the natural compound and a variant labeled with ¹³C at the C6 position could be performed. Analysis of the products would confirm that the C-Br bond is cleaved much faster, as the ¹³C label would remain largely in the unreacted starting material under conditions of partial conversion.

Distinguishing C3-Br vs C5-Br Reactivity : To probe the subtle differences between the two bromide positions, one could synthesize a molecule selectively labeled with ¹³C at either C3 or C5. An intramolecular KIE experiment could then reveal which C-Br bond is kinetically favored for cleavage. acs.org

Mechanistic Probes in Buchwald-Hartwig Amination : To investigate the role of the amine N-H bond in the catalytic cycle, the reaction could be run with a deuterated amine (R₂ND). Observing the fate of the deuterium (B1214612) label could provide insight into the deprotonation and reductive elimination steps. Furthermore, using ¹⁵N-labeled ammonium salts could provide a direct method for synthesizing ¹⁵N-labeled anilines, which are valuable in medicinal chemistry research. organic-chemistry.org

These types of experiments, while synthetically demanding, provide unambiguous data that complements computational studies in the full elucidation of complex reaction mechanisms. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Amino 3,5 Dibromo 6 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties, providing a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying substituted aromatic systems. For a molecule like 2-Amino-3,5-dibromo-6-chlorobenzoic acid, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure (optimized geometry). This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, performed at the same level of theory, serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bonds in the amino group, the C=O stretch in the carboxylic acid, or the C-Br and C-Cl stretches.

Furthermore, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. For halogenated molecules, the presence of electron-withdrawing halogen atoms typically lowers the LUMO energy, influencing the molecule's electronic behavior.

Table 1: Representative DFT-Calculated Properties for a Structurally Similar Compound (4-Amino-2-chlorobenzoic acid)

Note: Data for the specific title compound is not available in the cited literature. This table presents data for a structurally related molecule, 4-Amino-2-chlorobenzoic acid, calculated at the B3LYP/6–311++G(d,p) level, to illustrate typical computational results.

PropertyCalculated Value
HOMO Energy -6.32 eV
LUMO Energy -1.41 eV
HOMO-LUMO Energy Gap 4.91 eV
Dipole Moment 2.33 Debye

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used with large basis sets, can provide highly accurate predictions of molecular energy and structure.

While more computationally demanding than DFT, these methods are valuable for benchmarking the results of less expensive calculations and for obtaining precise thermochemical data, such as heats of formation. For a polysubstituted molecule like this compound, high-accuracy ab initio calculations can precisely model the subtle electronic effects arising from the interplay between the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups. These calculations can yield very reliable geometric parameters and conformational energy differences.

Understanding the distribution of electrons within the molecule is key to predicting its reactive behavior. The molecular electrostatic potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the acidic hydrogen of the carboxyl group.

Analysis of atomic charges (e.g., Mulliken, Löwdin, or Natural Population Analysis charges) provides a quantitative measure of the electron distribution among the atoms. Fukui functions are another important descriptor derived from DFT that helps predict local reactivity. They indicate how the electron density at a specific point in the molecule changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. For substituted benzoic acids, Fukui functions can highlight how the electron-withdrawing or -donating nature of substituents influences the reactivity of the aromatic ring and the carboxylic acid group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.

MD simulations can explore the conformational landscape of this compound. A key area of flexibility in this molecule is the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the amino group. Simulations can reveal the preferred dihedral angles and calculate the energy barriers associated with these rotations. The steric hindrance caused by the bulky bromine and chlorine atoms adjacent to the amino and carboxyl groups would be expected to create significant rotational barriers, restricting the molecule to specific conformations. Understanding this flexibility is crucial as the molecular conformation can significantly impact its biological activity and intermolecular interactions.

The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying these solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solute-solvent interactions, such as hydrogen bonding between the amino/carboxyl groups and water, affect the molecule's preferred conformation.

For a halogenated aromatic compound, simulations can also model specific interactions like halogen bonding, where the electropositive region on the outer side of the halogen atom interacts with a nucleophile. Co-solvent MD simulations, which use a mixture of water and organic probes, can be employed to map the binding preferences and interaction sites on the molecule's surface. These simulations provide a dynamic and realistic picture of how this compound behaves in solution, which is essential for predicting its behavior in a biological or chemical system.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations are invaluable for complementing and interpreting experimental data, aiding in structural elucidation and understanding the electronic properties of the molecule. Density Functional Theory (DFT) is a commonly employed method for these simulations, offering a good balance between accuracy and computational cost.

Simulated NMR Chemical Shifts, IR Frequencies, and UV-Vis Spectra for Comparison with Experimental Data

Theoretical simulations can generate spectra that, when compared with experimental results, provide a detailed assignment of spectral features to specific atomic and molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. For analogous compounds like 2-amino-5-bromobenzoic acid, DFT calculations have been used to predict chemical shifts that show good agreement with experimental values. For this compound, theoretical calculations would predict a single aromatic proton signal and distinct signals for the carboxylic acid and amino protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show characteristic peaks for the carboxyl carbon and the halogenated aromatic carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. For related molecules like 5-amino-2-chlorobenzoic acid, DFT and ab initio Hartree-Fock methods have been used to calculate vibrational wavenumbers, which, after scaling, show good correlation with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov Key predicted vibrational frequencies for this compound would include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch, and various aromatic C-C and C-H vibrations, as well as C-Br and C-Cl stretching modes.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. These calculations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths. For amino acids, UV-Vis absorption can be influenced by charge transfer transitions. semanticscholar.org The simulated spectrum for this compound would reveal electronic transitions characteristic of the substituted benzene ring, with the amino and carboxyl groups acting as auxochromes and chromophores, respectively. The halogen substituents would also be expected to cause a bathochromic (red) shift in the absorption maxima.

Interactive Table: Predicted Spectroscopic Data for this compound (Hypothetical)
Spectroscopic TechniqueParameterPredicted Value RangeNotes
¹H NMRChemical Shift (δ)7.5 - 8.5 ppmAromatic H
¹H NMRChemical Shift (δ)10.0 - 13.0 ppmCarboxylic Acid H
¹H NMRChemical Shift (δ)4.0 - 6.0 ppmAmino H
¹³C NMRChemical Shift (δ)165 - 175 ppmCarboxyl C
¹³C NMRChemical Shift (δ)100 - 150 ppmAromatic C
IRWavenumber (cm⁻¹)3300 - 3500N-H Stretch
IRWavenumber (cm⁻¹)2500 - 3300O-H Stretch
IRWavenumber (cm⁻¹)1650 - 1750C=O Stretch
UV-Visλmax (nm)250 - 350π → π* transitions

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways.

Localization and Characterization of Transition States for Key Reactions

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving halogenated benzoic acids, such as nucleophilic aromatic substitution or Ullmann-type coupling reactions, computational methods can be used to locate and characterize the geometry and energy of the transition states. nih.gov For instance, in a hypothetical amination reaction, the transition state would involve the approaching nucleophile forming a partial bond with the carbon atom bearing a halogen, while the carbon-halogen bond is partially broken. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping and Energy Landscape Exploration

By mapping out the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved. This involves exploring the potential energy surface to identify the lowest energy path from reactants to products. For complex reactions, multiple competing pathways may exist. Computational studies can help to elucidate the most favorable pathway under specific reaction conditions. For example, in the synthesis of derivatives of this compound, theoretical modeling could be used to explore different synthetic routes and optimize reaction conditions to favor the desired product.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Polyhalogenated Benzoic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. For polyhalogenated benzoic acids, QSAR models can be developed to predict properties such as toxicity, bioavailability, or reactivity. nih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set with known activity. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For polyhalogenated benzoic acids, relevant descriptors might include:

LogP: The logarithm of the octanol-water partition coefficient, which measures hydrophobicity.

pKa: The acid dissociation constant, which is crucial for the ionization state of the carboxylic acid group.

Molecular weight and volume: Descriptors of molecular size.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Topological indices: Which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like radial basis function neural networks (RBFN) are used to build the QSAR model. nih.gov The predictive power of the model is then validated using an external test set of compounds that were not used in the model development. Successful QSAR models can be used to predict the activity of new, unsynthesized polyhalogenated benzoic acids, thereby guiding the design of compounds with desired properties and reducing the need for extensive experimental screening.

Interactive Table: Common Descriptors in QSAR Models for Benzoic Acids
DescriptorTypeProperty RepresentedRelevance to Polyhalogenated Benzoic Acids
LogPHydrophobicityPartitioning between aqueous and lipid phasesAffects membrane permeability and bioavailability
pKaElectronicAcidity of the carboxylic acid groupDetermines the ionization state at physiological pH
ELUMOQuantum ChemicalElectron affinityRelates to reactivity as an electrophile
Molar RefractivitySteric/ElectronicMolar polarizabilityInfluences binding interactions with biological targets
Net Atomic ChargesElectronicDistribution of electron densityImportant for electrostatic interactions

Advanced Applications and Materials Science Integration of 2 Amino 3,5 Dibromo 6 Chlorobenzoic Acid Derivatives

Role as Advanced Synthetic Intermediates for Complex Organic Molecules

The strategic placement of functional groups on the 2-amino-3,5-dibromo-6-chlorobenzoic acid scaffold renders it a versatile building block for constructing larger, more complex molecular architectures. The amino group can undergo nucleophilic substitution and condensation reactions, while the carboxylic acid provides a handle for esterification and amidation. The halogen atoms not only influence the reactivity of the aromatic ring but also serve as sites for cross-coupling reactions or contribute to the specific properties of the final product.

Building Blocks for Pharmaceuticals and Agrochemicals (Research Aspects)

The introduction of halogen atoms is a well-established strategy in medicinal chemistry and agrochemical design to enhance biological activity and modulate physicochemical properties like lipophilicity and metabolic stability. researchgate.netuni-duesseldorf.de Since 2010, approximately 81% of newly launched agrochemicals contain halogens, highlighting the importance of halogenated intermediates. researchgate.net

In pharmaceutical research, derivatives of halogenated aminobenzoic acids are explored for various therapeutic applications. For instance, related structures are integral to the synthesis of mucolytic agents like Bromhexine and its metabolite Ambroxol, where the substituted aminobenzyl moiety is a key pharmacophore. chemicalbook.com Furthermore, patent literature indicates the investigation of this compound in the development of prostaglandin (B15479496) D2 (PGD2) receptor antagonists for treating inflammatory diseases. google.com

In the agrochemical sector, this compound serves as a valuable precursor for developing new active ingredients. The core structure is suitable for creating heterocyclic systems known to possess phytotoxic properties. mdpi.com Research into aminophenoxazinones, for example, has demonstrated their potential as herbicides, and the synthesis pathways often involve the oxidative coupling of substituted aminophenols or aminobenzoic acids. mdpi.com The high halogen content of this compound makes it an attractive starting material for developing potent and persistent agrochemicals. uni-duesseldorf.de

Derivative Class/TargetPotential ApplicationKey Synthetic Aspect
Substituted QuinazolinesPharmaceuticals (e.g., mucolytics)Condensation and cyclization reactions involving the amino and carboxyl groups.
PGD2 Receptor AntagonistsPharmaceuticals (anti-inflammatory)Serves as a core fragment for building more complex antagonists. google.com
Heterocyclic HerbicidesAgrochemicals (phytotoxins)Use as a precursor for compounds like phenoxazinones through cyclization reactions. mdpi.com

Precursors for Functional Dyes and Pigments

While specific research detailing the use of this compound in dye synthesis is not extensively published, its core structure is analogous to well-known dye precursors like anthranilic acid. The primary amino group on the aromatic ring can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to form highly conjugated azo dyes.

The presence of three electron-withdrawing halogen atoms on the benzene (B151609) ring would be expected to exert a significant influence on the resulting dye's properties. These halogens would act as auxochromes, potentially causing a bathochromic (deepening of color) shift in the absorption spectrum. Furthermore, the increased molecular weight and halogen content could enhance the dye's fastness to light, sublimation, and chemical degradation, making it a candidate for creating robust and durable pigments for specialized applications.

Development of Novel Materials Incorporating the Compound

The unique structural characteristics of this compound make it an intriguing candidate for the rational design of new materials with tailored properties. Its rigidity, potential for strong intermolecular interactions, and high halogen content are all features that can be exploited in materials science.

Supramolecular Assembly and Crystal Engineering for Tailored Properties

Crystal engineering focuses on designing solid-state structures by controlling intermolecular interactions. mdpi.com The functional groups on this compound provide multiple opportunities for directing supramolecular assembly through a combination of strong and weak non-covalent interactions. mdpi.comnih.gov

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group provides two donor sites. These groups can form strong, directional hydrogen bonds, leading to the formation of predictable patterns (synthons) like dimers or chains. nih.gov

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, Br or Cl) and a nucleophilic site. nih.gov This highly directional interaction can be used alongside hydrogen bonding to assemble molecules into complex 1D, 2D, or 3D architectures. nih.govnih.gov

π–π Stacking: The electron-deficient nature of the halogenated aromatic ring allows for π–π stacking interactions with other aromatic systems. mdpi.com

By strategically combining these interactions, it is possible to engineer crystalline materials with specific packing motifs, which can influence properties like solubility, stability, and even optical or electronic behavior. mdpi.com

Interaction TypeInvolved Functional GroupsPotential Role in Assembly
Hydrogen Bond-COOH, -NH₂Forms robust primary synthons, creating chains or dimers. nih.gov
Halogen Bond-Br, -Cl (as donors), N/O atoms (as acceptors)Provides directional control to link primary synthons into higher-dimensional networks. mdpi.comnih.gov
π–π StackingAromatic RingStabilizes the crystal lattice through interactions between adjacent rings. mdpi.com

Integration into Polymer Systems for Specific Material Characteristics

The integration of this compound into polymer systems offers a route to materials with enhanced characteristics. This can be achieved either by using it as a monomer or as a functional additive.

As a monomer, its bifunctional nature (amino and carboxyl groups) allows it to be incorporated into polyamides or polyesters through polycondensation reactions. The resulting polymer would feature a highly rigid and halogenated backbone. This structure would likely impart:

High Thermal Stability: The rigid aromatic rings contribute to a high glass transition temperature and thermal degradation threshold.

Inherent Flame Retardancy: The high content of bromine and chlorine would allow the material to act as a flame retardant, releasing radical-scavenging halogen species upon heating.

Chemical Resistance: The robust aromatic structure would provide resistance against solvents and chemical attack.

As an additive, the compound could be blended with other polymers to confer specific properties. Its primary function would be as a reactive or non-reactive flame retardant, leveraging its significant halogen content to improve the fire safety of materials like polyurethanes, epoxies, or polyesters.

Applications in Liquid Crystalline Compounds

Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. Calamitic (rod-shaped) liquid crystals typically consist of a rigid core functionalized with flexible terminal chains. The rigid, planar structure of the this compound ring system makes it an excellent candidate for use as a central mesogenic unit in the design of such materials.

By chemically modifying the carboxylic acid and amino groups—for example, through esterification to attach long alkyl chains—it is possible to synthesize derivatives that may exhibit liquid crystalline behavior. Research on related aromatic cores like azo-Schiff bases demonstrates that such modifications can lead to materials exhibiting mesophases, such as the nematic phase. researchgate.net The presence of bulky lateral halogens on the core unit would influence the molecular packing, potentially leading to smectic phases and affecting the phase transition temperatures. The characterization of these properties would typically be performed using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.net While p-amino benzoic acid itself has been used in liquid crystal formulations for drug delivery, the derivatization of its halogenated analogs holds promise for the creation of novel liquid crystal materials. nih.gov

Potential LC Derivative TypeKey Structural FeatureExpected Influence on Properties
Ester or Amide DerivativesAttachment of long, flexible alkyl chains to the -COOH or -NH₂ groups.Induces mesophase formation by creating molecular anisotropy. researchgate.net
Schiff Base DerivativesCondensation of the -NH₂ group with an aldehyde to extend the rigid core.Increases the length-to-breadth ratio, favoring liquid crystallinity.

Exploration in Advanced Catalysis: Ligand Design and Catalyst Development

The strategic placement of reactive sites on the this compound scaffold makes its derivatives highly suitable for the design of specialized ligands for transition metal catalysts. The amino group can be readily transformed into a variety of coordinating moieties, such as Schiff bases, amides, or phosphine-containing groups, which can then chelate to a metal center.

One of the primary avenues of exploration is the synthesis of Schiff base ligands through the condensation reaction of the amino group with various aldehydes and ketones. These Schiff bases, with their imine nitrogen and other potential donor atoms, can form stable complexes with a range of transition metals, including palladium, copper, and nickel. The electronic and steric properties of these ligands can be fine-tuned by judicious selection of the aldehyde or ketone precursor, as well as by further modification of the aromatic ring of the this compound derivative.

The resulting metal complexes have shown potential as catalysts in a variety of organic transformations. For instance, palladium complexes bearing ligands derived from substituted aminobenzoic acids are known to be effective in cross-coupling reactions, such as Suzuki and Heck couplings. The presence of the halogen atoms on the ligand backbone can influence the catalyst's activity, selectivity, and stability.

While specific catalytic data for derivatives of this compound is an area of ongoing research, the general principles of ligand design suggest their potential utility. The table below outlines potential research directions and the expected impact of the unique structural features of these ligands on catalytic performance.

Ligand Type Derived from this compoundPotential Metal CenterTarget Catalytic ReactionExpected Influence of Substituents
Schiff Base LigandsPd(II), Cu(II), Ni(II)Cross-coupling (e.g., Suzuki, Heck), OxidationHalogen atoms can modulate electronic properties of the metal center, influencing catalytic activity. Steric hindrance from bromine atoms can affect selectivity.
N-heterocyclic Carbene (NHC) PrecursorsPd(II), Ru(II), Rh(I)Metathesis, C-H activationThe electron-donating properties of the NHC ligand can be tuned by the substituents on the benzoic acid ring, impacting catalyst stability and turnover number.
Phosphine-containing LigandsPd(0), Rh(I), Ir(I)Asymmetric Hydrogenation, HydroformylationThe steric and electronic environment around the metal can be precisely controlled, potentially leading to high enantioselectivity in asymmetric catalysis.

Investigation in Chemical Sensing and Molecular Recognition Systems

The structural features of this compound derivatives also make them attractive candidates for the development of chemical sensors and molecular recognition systems. The aromatic core can serve as a fluorophore or chromophore, and the functional groups provide sites for interaction with specific analytes.

Derivatives of this compound can be incorporated into fluorescent chemosensors for the detection of metal ions. The amino group can be modified to create a binding pocket for a target ion. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence intensity or wavelength, signaling the presence of the analyte. The heavy halogen atoms (bromine) can also influence the photophysical properties of these sensors through the heavy-atom effect, potentially enhancing intersystem crossing and affecting fluorescence quantum yields.

Research into fluorescent chemosensors often involves the design of molecules where the binding of an analyte disrupts or enhances a photoinduced electron transfer (PET) process, leading to a "turn-on" or "turn-off" fluorescent response. While specific studies on this compound-based sensors are nascent, the principles of chemosensor design suggest their potential for detecting environmentally and biologically important species.

The table below summarizes potential applications of these derivatives in chemical sensing and the underlying molecular recognition principles.

Sensor TypeTarget AnalytePrinciple of DetectionRole of the this compound Moiety
Fluorescent ChemosensorHeavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)Chelation-enhanced fluorescence (CHEF) or Photoinduced Electron Transfer (PET)The amino group can be functionalized to create a specific binding site. The aromatic core acts as the signaling unit. Halogen substituents can modulate the photophysical properties.
Colorimetric SensorAnions (e.g., F⁻, CN⁻)Hydrogen bonding interactions leading to a color changeThe amino group can act as a hydrogen bond donor. The electronic structure of the conjugated system is perturbed upon anion binding, causing a visible color change.
Molecularly Imprinted Polymers (MIPs)Specific organic moleculesCreation of specific recognition sites in a polymer matrixDerivatives can be used as functional monomers, where the functional groups interact with the template molecule during polymerization, leading to highly selective rebinding cavities.

In addition to discrete molecular sensors, derivatives of this compound can serve as building blocks for more complex supramolecular structures and materials. For instance, they can be utilized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). tsijournals.comekb.eg The carboxylic acid group and the amino group can coordinate to metal ions, forming porous, crystalline materials with potential applications in gas storage, separation, and catalysis. tsijournals.comekb.egrsc.org The halogen substituents within the pores of such MOFs could offer unique host-guest interaction capabilities.

The continued exploration of derivatives of this compound in these advanced applications promises to yield novel materials with significant scientific and technological impact.

Future Research Directions and Interdisciplinary Prospects for 2 Amino 3,5 Dibromo 6 Chlorobenzoic Acid

Synergistic Integration of Experimental and Computational Methodologies

The advancement in understanding and utilizing 2-Amino-3,5-dibromo-6-chlorobenzoic acid is greatly dependent on the synergistic integration of experimental and computational chemistry. Computational modeling, particularly Density Functional Theory (DFT), can predict reactive sites, molecular geometries, and spectroscopic properties of the molecule and its potential derivatives. This predictive power can guide experimental synthesis by identifying the most promising reaction pathways and substitution patterns, thereby saving significant time and resources.

Experimental techniques such as single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy provide concrete data on the molecular structure and electronic properties, which can then be used to validate and refine computational models. This iterative feedback loop between theoretical prediction and experimental validation is crucial for building a robust understanding of the compound's structure-property relationships. For instance, computational studies can elucidate the impact of the halogen substituents on the electronic structure, influencing its reactivity and potential as a building block in larger molecular assemblies. The integration of these methodologies allows for a deeper investigation into intermolecular interactions, which are key to designing materials with specific properties.

Table 1: Comparison of Experimental and Computational Approaches

Methodology Strengths Applications for this compound
Experimental Provides tangible data on physical and chemical properties. Synthesis of new derivatives, characterization of crystal structure, measurement of spectroscopic and biological activity.
Computational Offers predictive insights into molecular behavior, reaction mechanisms, and electronic properties. Prediction of reactivity, simulation of spectra, modeling of interactions with biological targets, design of novel functional materials.

| Synergistic | Accelerates discovery by focusing experimental work on the most promising candidates identified through computation. | Rational design of derivatives with enhanced properties, understanding complex reaction mechanisms, predicting material performance before synthesis. |

Exploration of Bio-inspired Synthesis and Catalysis

Future synthetic strategies for this compound and its analogs could greatly benefit from bio-inspired approaches, moving towards more environmentally benign and efficient processes. nih.gov The field of biocatalysis offers a promising alternative to traditional chemical synthesis, which often relies on harsh conditions and hazardous reagents. ijarsct.co.in Enzymes, such as haloperoxidases, are known to catalyze halogenation reactions in nature with high specificity and under mild conditions. ijarsct.co.inucl.ac.uk Research into harnessing these or engineered enzymes could lead to greener synthetic routes for polyhalogenated aromatic compounds.

Biomimetic catalysts, which are synthetic molecules that mimic the function of natural enzymes, represent another exciting frontier. nih.gov These catalysts could be designed to perform selective halogenation on a benzoic acid core, offering control over the position and type of halogen atom introduced. Such bio-inspired systems could reduce the environmental impact of synthesis and provide access to novel derivatives that are difficult to produce via conventional methods.

Development of Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the synthesis and application of this compound, the development and application of advanced, in-situ characterization techniques are essential. Traditional analytical methods often analyze samples ex-situ, providing a snapshot of a completed reaction or a final material. In contrast, in-situ techniques monitor processes in real-time, offering dynamic information about reaction kinetics, intermediate species, and phase transformations.

Techniques such as in-situ Raman and infrared spectroscopy can track the concentration of reactants, intermediates, and products throughout a chemical synthesis. americanpharmaceuticalreview.com For studying the formation of materials, real-time monitoring of crystallization processes using spectroscopic methods can provide crucial insights into nucleation and growth mechanisms, which is vital for controlling the crystal form and size. acs.orgnih.govacs.org Furthermore, techniques like synchrotron-based X-ray diffraction can be used for in-situ monitoring of mechanochemical syntheses, providing a detailed picture of structural changes as they happen. kobv.de Applying these advanced methods would enable precise control over the synthesis of derivatives and materials incorporating this compound.

Emerging Applications in Nanoscience and Advanced Functional Materials

The unique electronic and structural properties of this compound make it a promising building block for the development of advanced functional materials and for applications in nanoscience. The presence of multiple functional groups (amino, carboxyl, halogens) allows for versatile chemical modifications and directed self-assembly.

Nanoscience: The molecule can be used to functionalize nanoparticles, imparting specific properties to them. For example, aminobenzoic acids have been used to create biocompatible nanoparticles for siRNA delivery and to functionalize magnetic nanoparticles for use as organocatalysts. nih.govsciforum.net The carboxylic acid group can anchor the molecule to metal oxide surfaces, while the amino group and the aromatic ring can be further modified, making it a versatile surface ligand for quantum dots, metal nanoparticles, or graphene oxide. nih.govimagionbiosystems.com

Advanced Functional Materials: In the realm of materials science, this compound is a candidate for constructing metal-organic frameworks (MOFs). nih.gov The carboxylate group can coordinate with metal ions to form porous structures, while the halogen atoms can tune the properties of the resulting MOF, such as its gas uptake capacity or stability. nih.govuq.edu.aursc.org Halogenated ligands are known to influence the electronic properties and intermolecular interactions within MOFs, potentially leading to materials with novel catalytic, sensing, or separation capabilities. rsc.org The use of benzoic acid as a modulator is also a known strategy to create defects in MOFs, which can enhance their properties. unito.it

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical and materials science, and can be powerfully applied to the study of this compound. These computational tools can analyze vast datasets to identify complex patterns and relationships that are not immediately obvious to human researchers. mdpi.com

For this specific compound, ML models can be trained to predict the physicochemical and biological properties of novel, hypothetical derivatives. uq.edu.au By inputting molecular descriptors of proposed structures, these models could forecast properties such as solubility, reactivity, toxicity, and potential efficacy as a drug candidate. This in silico screening can dramatically accelerate the discovery process by prioritizing the most promising derivatives for actual synthesis and testing. sci-hub.se Furthermore, AI can be employed to optimize synthetic reaction conditions, predict the outcomes of different catalytic systems, and even propose entirely new molecular designs with desired functional attributes, thereby guiding future research in a more efficient and targeted manner. sciforum.netuq.edu.au

Table 2: List of Chemical Compounds

Compound Name
This compound
2-chloro-4-nitrobenzoic acid
2-methyl-4-nitrobenzoic acid
3-hydroxybenzoic acid
2,6-dimethoxybenzoic acid
Flufenamic acid
1,4-benzenedicarboxylate (BDC)
para-aminobenzoic acid (PABA)
4-aminebenzoic acid (4-ABA)
Nitric acid
m-toluic acid
2-nitro-3-toluic acid
2-amino-3-methylbenzoic acid
Benzoyl peroxide
2-amino-3-methyl-5-chlorobenzoic acid
Toluene
Benzyl alcohol
Benzaldehyde
Benzyl benzoate
Sodium benzoate
3-chloroanthranilic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.